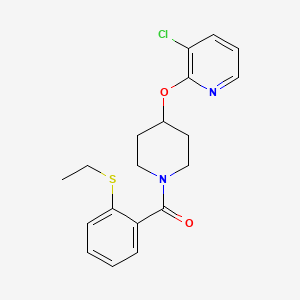

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as JNJ-63533054, is a novel small-molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Structural and Spectroscopic Analysis

Crystal Structure and Thermal Properties : A study by Karthik et al. (2021) focused on the structural analysis of a related compound, which showed that the piperidine ring adopts a chair conformation. The study also explored the thermal properties, revealing stability in a specific temperature range.

Synthesis and Structural Characterization : Research by Zheng Rui (2010) demonstrated the synthesis of a closely related compound, offering insights into the structural properties and synthesis methods.

Adduct Formation and Molecular Orientation : A study by Revathi et al. (2015) provided details on the crystal structure of a similar compound, highlighting molecular orientation and hydrogen bonding.

Biochemical and Pharmacological Research

Antimicrobial Activity : Patel et al. (2011) conducted research on pyridine derivatives, including antimicrobial activity testing, which could provide insights into the biochemical properties of similar compounds (Patel et al., 2011).

Synthesis and Antimicrobial Evaluation : Mallesha et al. (2014) explored the synthesis and antimicrobial properties of derivatives, potentially offering information relevant to the compound (Mallesha et al., 2014).

Chemical Synthesis and Optimization

Synthesis Techniques : The work by Lakshminarayana et al. (2009) on synthesizing and characterizing a similar compound might offer valuable insights into effective synthesis methods.

Stereochemistry in Ionic Reactions : Research by Omar and Basyouni (1974) investigated ionic reactions involving piperidine, which could be relevant for understanding chemical reactions of the compound in focus.

Further Applications in Medicinal Chemistry

Synthesis of Novel Derivatives : A study on the synthesis and antiosteoclast activity of certain boronates by Reddy et al. (2012) could offer parallels in the synthesis of complex derivatives.

Molecular Docking and Antimicrobial Activity : Sivakumar et al. (2021) researched the molecular structure and docking studies of pyridine derivatives, which could provide insights into potential biological activities of similar compounds (Sivakumar et al., 2021).

Mechanism of Action

Target of Action

A structurally similar compound, pf-06815345, selectively inhibits the protein synthesis ofPCSK9 . PCSK9 is a protein that regulates the amount of cholesterol in the body .

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of PCSK9, the inhibition of this protein would lead to a decrease in cholesterol levels in the body .

Biochemical Pathways

The compound likely affects the cholesterol metabolism pathway by inhibiting PCSK9. This inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels, which are often associated with cardiovascular diseases .

Pharmacokinetics

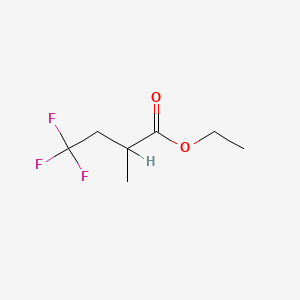

The compound is a prodrug, which means it is metabolized in the body to produce its active form . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration . These values suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action would be a decrease in cholesterol levels in the body, due to the inhibition of PCSK9 . This could potentially lead to a decrease in the risk of developing cardiovascular diseases.

properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIKFAJXVSVABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)

![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)

![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)